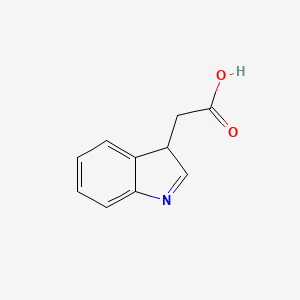

2-(3H-indol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

81326-17-2 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-(3H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6-7H,5H2,(H,12,13) |

InChI Key |

UHWJKAXFMGPTNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C=N2)CC(=O)O |

Origin of Product |

United States |

Biological Significance and Distribution of 2 3h Indol 3 Yl Acetic Acid Iaa

Ubiquity in Biological Systems

Indole-3-acetic acid (IAA) is the most prevalent and well-studied naturally occurring plant hormone belonging to the auxin class. wikipedia.orgclinisciences.comnih.gov Its presence is not limited to the plant kingdom; IAA is also synthesized by a diverse range of microorganisms, including bacteria and fungi. nih.govresearchgate.net This widespread distribution across different biological systems underscores its fundamental importance as a signaling molecule. nih.govfrontiersin.org In plants, IAA is predominantly produced in the apical buds and young leaves. wikipedia.orgclinisciences.comsouthernbiological.com From these sites of synthesis, it is transported throughout the plant to regulate various aspects of growth and development. wikipedia.org The ability of microorganisms to produce IAA is also a significant factor in their interactions with plants, which can range from pathogenic to mutually beneficial. researchgate.netoup.com

Beyond the plant and microbial worlds, IAA has been identified as a metabolite in mammals, including humans and rats, arising from both endogenous processes and the metabolic activities of gut microflora on dietary tryptophan. wikipedia.org Research has also explored the physiological effects of IAA in various organisms, indicating its role as a ubiquitous signaling molecule with diverse functions. frontiersin.orgnih.gov

Roles in Plant Physiology and Development

As a primary auxin, IAA is a central regulator of plant physiology, influencing a wide array of developmental processes from the cellular level to the formation of complex organs. wikipedia.orgnih.gov Its effects are often concentration-dependent, and it acts in concert with or in opposition to other plant hormones to orchestrate growth and morphogenesis. southernbiological.comoup.com The precise regulation of IAA levels through biosynthesis, transport, and conjugation is crucial for normal plant development. nih.gov

Cellular Growth Processes

IAA exerts profound control over the fundamental cellular activities that drive plant growth. nih.govoup.com

Cell Elongation and Expansion Regulation

One of the most well-documented roles of IAA is the promotion of cell elongation and expansion. wikipedia.orgclinisciences.comnih.govserva.de This process is fundamental to the growth of stems, roots, and other plant structures. IAA stimulates the loosening of the plant cell wall, allowing for water uptake and subsequent cell expansion. This action is a primary driver of plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism). solubilityofthings.com

Cell Differentiation

IAA plays a crucial role in guiding the specialization of cells into various tissue types. nih.govoup.compomais.com This includes the differentiation of vascular tissues, namely the xylem and phloem, which are essential for the transport of water and nutrients throughout the plant. pomais.complantcelltechnology.com The proper formation of these vascular networks is vital for the development and function of leaves, stems, and roots. nih.gov

Organogenesis and Morphogenesis

IAA is instrumental in the initiation and development of roots, including primary roots, lateral roots, and adventitious roots. nih.govtaylorandfrancis.com It also plays a major role in leaf morphogenesis and the development of the intricate network of veins within the leaves. nih.gov Furthermore, IAA is involved in fruit development, contributing to fruit set, size, and shape by promoting cell division and enlargement in the developing fruit. pomais.com The phenomenon of apical dominance, where the central stem grows more strongly than the lateral stems, is another process regulated by the distribution of IAA produced in the apical bud. nih.govsolubilityofthings.com

Table 1: Key Roles of 2-(3H-indol-3-yl)acetic acid (IAA) in Plant Physiology

| Physiological Process | Specific Role of IAA | References |

|---|---|---|

| Cellular Growth | ||

| Cell Division | Induces and modulates cell division, often in conjunction with cytokinins. | wikipedia.orgclinisciences.comnih.govoup.complantcelltechnology.com |

| Cell Elongation | Promotes the loosening of cell walls, leading to cell expansion. | wikipedia.orgclinisciences.comnih.govoup.complantcelltechnology.com |

| Cell Differentiation | Directs the specialization of cells into different tissue types, such as vascular tissues. | nih.govoup.compomais.com |

| Organogenesis | ||

| Root Development | Initiates the formation of primary, lateral, and adventitious roots. | nih.govtaylorandfrancis.com |

| Leaf Development | Influences leaf shape and the formation of vascular networks. | nih.gov |

| Fruit Development | Promotes fruit set, growth, and uniform shape. | pomais.com |

| Morphogenesis | ||

| Apical Dominance | Inhibits the growth of lateral buds, promoting the growth of the main stem. | nih.gov |

| Tropisms | Mediates plant responses to light (phototropism) and gravity (gravitropism). | solubilityofthings.com |

Root Architecture Development

A key mechanism in IAA-mediated root development is the establishment of auxin gradients. libretexts.org These gradients are formed and maintained by the polar transport of auxin, a directional cell-to-cell movement facilitated by influx and efflux carrier proteins. frontiersin.org For instance, in the primary root, a high concentration of IAA at the tip promotes cell production at the meristem, while lower concentrations in the differentiation zone encourage cell elongation and specialization. libretexts.org This differential concentration is crucial for defining the distinct zones of the root.

IAA is also instrumental in the formation of lateral roots, which significantly expand the root system's surface area for water and nutrient absorption. taylorandfrancis.com The initiation of lateral roots occurs in the pericycle, a layer of cells in the central cylinder of the primary root. nih.gov Local accumulations of IAA, or auxin maxima, in pericycle cells trigger the asymmetric cell divisions that give rise to a new lateral root primordium. frontiersin.orgpnas.org This process is tightly regulated by a complex interplay of auxin signaling components, including AUX/IAA proteins and Auxin Response Factors (ARFs). oup.comnih.gov The SOLITARY-ROOT (SLR)/IAA14-ARF7/ARF19 module is a well-characterized signaling pathway that is essential for the initiation of these divisions. oup.com

Shoot Apical Dominance

Shoot apical dominance is a phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. This is orchestrated by IAA produced in the apical bud (the tip of the main stem). numberanalytics.combioninja.com.au This IAA is transported downwards (basipetally) through the stem, where it inhibits the growth of lateral buds. libretexts.orgnumberanalytics.com

The mechanism of apical dominance is primarily explained by the "auxin transport canalization" hypothesis. The continuous flow of IAA from the shoot apex establishes a strong transport stream that prevents auxin from being exported from the axillary buds, thereby inhibiting their outgrowth. pnas.org If the apical bud is removed, the source of IAA is eliminated, lifting the inhibition and allowing the lateral buds to grow. libretexts.org This is why pruning the top of a plant often results in a bushier appearance. libretexts.org

The interaction between IAA and other plant hormones, particularly cytokinins and strigolactones, is also crucial in regulating apical dominance. numberanalytics.compnas.org While auxin inhibits lateral bud growth, cytokinins promote cell division and can counteract auxin's effect. numberanalytics.com The balance between these hormones is a key determinant of the degree of apical dominance. numberanalytics.com

Lateral Organ Formation

The formation of lateral organs, such as leaves and flowers, from the shoot apical meristem is a fundamental process in plant development that is centrally controlled by IAA. nih.govelifesciences.org The initiation of a new organ primordium is triggered by the localized accumulation of auxin at specific sites on the periphery of the meristem. nih.govelifesciences.org

This accumulation of auxin is a result of polar auxin transport, a directional flow of IAA facilitated by PIN-FORMED1 (PIN1) efflux carriers. elifesciences.org The establishment of these auxin maxima acts as a developmental trigger, specifying the founder cells that will divide and differentiate to form the new organ. pnas.org The spatial and temporal pattern of IAA localization in the shoot apex changes during leaf development, influencing the direction of vascular differentiation. nih.gov

The process of lateral organ initiation is a complex interplay between auxin signaling and the expression of various genes. For example, the AUXIN RESPONSE FACTOR 5/MONOPTEROS (ARF5/MP) plays a critical role in the initiation of flower primordia. elifesciences.org Furthermore, the interaction of auxin with other signaling pathways, such as those involving ERECTA family genes, is necessary for the proper formation of lateral organs. oup.com

Vascular Tissue Differentiation

The development of vascular tissues, namely the xylem and phloem that transport water and nutrients throughout the plant, is intricately linked to the flow of IAA. nih.gov The canalization of auxin hypothesis proposes that the flow of auxin from a source (like a young leaf) to a sink creates channels of high auxin concentration. nih.gov These channels of polarized auxin transport are thought to directly induce the differentiation of parenchyma cells into vascular strands. nih.govbiologists.com

Experimental evidence strongly supports this model. For instance, inhibiting polar auxin transport disrupts the normal pattern of vascular development, leading to an increase in the number of vascular strands and improperly aligned cells. biologists.com Conversely, applying auxin can induce the formation of new vascular strands. biologists.com

Both auxin influx and efflux carriers are crucial for vascular patterning. plos.org While PIN proteins are well-established as key players in creating auxin gradients for vascular development, auxin influx carriers like AUX1/LAX also play a primary role in modulating both the patterning and differentiation of xylem cells. plos.org The distribution of IAA, visualized through immunocytochemistry, has been shown to coincide with the pattern of vascular differentiation during leaf development. nih.gov

Environmental Response Mechanisms

IAA is a key mediator in how plants respond and adapt to their environment. taylorandfrancis.comstudymind.co.uk

Tropisms (Phototropism, Gravitropism)

Tropisms are directional growth responses to external stimuli. IAA is the primary hormone responsible for phototropism (growth towards light) and gravitropism (growth in response to gravity). libretexts.orgmyedspace.co.uk

Phototropism: When a plant shoot is exposed to unilateral light, IAA migrates from the illuminated side to the shaded side of the stem. myedspace.co.uk This accumulation of auxin on the shaded side stimulates cell elongation, causing the shoot to bend and grow towards the light source. myedspace.co.ukquizlet.com In roots, the response is opposite; higher auxin concentrations inhibit cell elongation, leading to negative phototropism (growth away from light). studymind.co.ukquizlet.com

Gravitropism: In a horizontally placed shoot, gravity causes IAA to accumulate on the lower side. myedspace.co.uk This increased concentration promotes cell elongation on the lower side, causing the shoot to bend upwards (negative gravitropism). myedspace.co.ukquizlet.com In roots, the accumulation of IAA on the lower side inhibits cell elongation, while the upper side continues to grow, causing the root to bend downwards (positive gravitropism). studymind.co.ukquizlet.com

Abiotic Stress Responses

IAA plays a significant role in how plants respond to various abiotic stresses, such as drought and salinity. mdpi.comnih.gov The Aux/IAA gene family, which acts as a negative regulator of auxin response, is involved in modulating plant resistance to these stresses through hormonal signaling pathways. mdpi.com

Under stress conditions, the balance between plant growth and stress response is crucial. mdpi.com Research has shown that stress-activated mitogen-activated protein kinases (MPK3/6) can interact with and stabilize certain Aux/IAA proteins (IAA8 and IAA9). mdpi.com This stabilization leads to a reduction in auxin signaling, which helps to prevent vigorous growth when the plant is under stress, thereby conserving resources for survival. mdpi.com

Furthermore, there is a crosstalk between auxin and other stress-related hormones like abscisic acid (ABA). oup.com For example, the enzyme AMIDASE 1 (AMI1), which is involved in a side pathway of IAA biosynthesis, has been shown to influence the plant's susceptibility to abiotic stress by affecting ABA accumulation. oup.com

Roles in Microorganism Physiology and Development

This compound (IAA), a primary auxin in plants, also plays a crucial role in the physiology and development of a wide array of microorganisms, including bacteria and fungi. bohrium.comnih.gov Far from being solely a plant growth regulator, IAA functions as a significant signaling molecule within microbial communities and in their interactions with other organisms. oup.comnih.gov Its influence extends to fundamental processes such as growth, development, and the intricate regulation of gene expression. nih.govnih.gov

Microbial Growth and Development

The production of IAA by microorganisms can profoundly impact their growth and developmental processes. This molecule is synthesized by numerous bacteria and fungi, and its effects can be both direct, influencing the producing organism, and indirect, affecting neighboring organisms. nih.govmdpi.com

In bacteria, IAA has been shown to be a key factor in various aspects of their life cycle. bohrium.com For instance, in plant-associated bacteria, IAA production is often linked to their strategy for colonizing plant tissues. oup.com Some bacteria, like Azospirillum brasilense, produce IAA to modulate plant root architecture, which in turn benefits the bacteria. asm.org Furthermore, IAA can influence bacterial behaviors such as biofilm formation. For example, while indole (B1671886) itself is known to control biofilm formation in E. coli and Vibrio cholerae, IAA has distinct effects on bacterial gene expression, indicating a separate signaling pathway. nih.gov In Bradyrhizobium japonicum and E. coli, exogenously applied IAA has been observed to promote biofilm production. oup.com

Fungal development is also significantly influenced by IAA. In ectomycorrhizal fungi, which form symbiotic relationships with the roots of woody plants, fungus-derived IAA is involved in the development of the ectomycorrhiza, affecting both the fungus and the plant partner. asm.org For example, the fungus Tricholoma vaccinum produces and excretes IAA, which induces hyphal branching and enhances the formation of the Hartig net, a crucial structure for nutrient exchange in the symbiosis. asm.orgwikipedia.org The promotion of lateral root development in host plants by fungal IAA is a common mechanism to increase infection sites for mycorrhizal fungi. nih.gov

The following table summarizes the observed effects of IAA on the growth and development of various microorganisms.

| Microorganism | Effect of IAA | Reference(s) |

| Azospirillum brasilense | Induces changes in plant root architecture, which is beneficial for the bacterium. Protects against indole-induced stress. | asm.org |

| Bradyrhizobium japonicum | Promotes biofilm production and increases cell viability under stress conditions. | oup.com |

| E. coli | Promotes biofilm production and increases cell viability under stress conditions. | oup.com |

| Pantoea agglomerans | IAA production is associated with epiphytic colonization of plant tissue. | oup.com |

| Serratia plymuthica | Inhibits biofilm formation and increases motility. | asm.org |

| Tricholoma vaccinum | Induces branching in fungal cultures and enhances Hartig net formation in mycorrhiza. | asm.orgwikipedia.org |

| Ectomycorrhizal fungi (general) | Promotes the development of lateral roots in host plants, creating more infection sites. | nih.gov |

Gene Expression Modulation

Beyond its role in growth and development, this compound acts as a critical signaling molecule that directly modulates gene expression in a variety of microorganisms. oup.comoup.com This regulation allows microbes to adapt to their environment, interact with host organisms, and manage physiological stress. asm.orgoup.com

In the plant pathogen Pseudomonas syringae pv. tomato DC3000, IAA has been shown to alter the expression of a large number of genes. asm.org A global transcriptomic analysis revealed that IAA represses the expression of genes involved in the type III secretion system and motility, while promoting the expression of genes related to transcriptional regulation and stress responses. asm.org This suggests that IAA helps the pathogen to fine-tune its virulence and enhance its survival under the stressful conditions encountered within plant tissues. oup.comasm.org

Similarly, in the rhizobacterium Serratia plymuthica, both endogenous and exogenous IAA can modulate gene activity. asm.org For instance, exogenous IAA has been found to control the synthesis of antibiotics by binding to the transcription factor AdmX, which in turn suppresses the expression of antibiotic synthetic genes. asm.org Furthermore, IAA treatment in S. plymuthica leads to increased antibiotic tolerance, likely through the induction of various transporter genes. asm.org

The influence of IAA on gene expression is not limited to pathogenic or plant-growth-promoting bacteria. In Bradyrhizobium japonicum and E. coli, IAA induces the expression of genes associated with general stress responses, contributing to increased cell viability under conditions like heat shock, osmotic shock, and oxidative stress. oup.com In Azospirillum brasilense, the IAA biosynthesis pathway itself plays a role in maintaining physiological homeostasis by mitigating the potentially damaging effects of indole intermediates that can accumulate during growth under stress. asm.org

The table below provides examples of how IAA modulates gene expression in different bacteria.

| Microorganism | Genes/Pathways Modulated by IAA | Functional Outcome | Reference(s) |

| Pseudomonas syringae pv. tomato DC3000 | Represses type III secretion system and motility genes. Upregulates stress response and transcriptional regulator genes. | Regulation of virulence and promotion of survival under stress. | asm.org |

| Serratia plymuthica | Suppresses antibiotic synthetic genes via the transcription factor AdmX. Induces various transporter genes. | Control of antibiotic synthesis and increased antibiotic tolerance. | asm.org |

| Bradyrhizobium japonicum | Induces expression of genes involved in general stress responses. | Increased cell viability under heat, osmotic, and oxidative stress. | oup.com |

| E. coli | Induces expression of genes involved in general stress responses. | Increased cell viability under heat, osmotic, and oxidative stress. | oup.com |

| Paraburkholderia phytofirmans PsJN | Increases transcript levels of iacS, iacR1, and catA genes involved in IAA catabolism. | Regulation of IAA degradation. | asm.org |

| Azospirillum brasilense | Expression of the ipdC gene (involved in IAA biosynthesis) is linked to maintaining membrane potential homeostasis. | Protection from the toxic effects of indole precursors. | asm.org |

Biosynthesis and Metabolism of 2 3h Indol 3 Yl Acetic Acid Iaa

Tryptophan-Independent Pathways

For many years, evidence has suggested that plants can synthesize IAA without using tryptophan as an immediate precursor, a process known as the tryptophan-independent pathway. pnas.orgoup.comnih.govcabidigitallibrary.org This alternative route was first hypothesized based on labeling studies and the analysis of tryptophan auxotrophic mutants in species like maize and Arabidopsis, which, despite being deficient in tryptophan synthesis, could still produce IAA. pnas.orgnih.gov While the existence of this pathway is well-supported, its precise biochemical steps and genetic components have been historically less understood than the tryptophan-dependent routes. oup.comresearchgate.net

Indole-3-Glycerol Phosphate (B84403) and Indole (B1671886) Precursors

The central precursors for the tryptophan-independent synthesis of IAA are believed to be indole-3-glycerol phosphate (IGP) and/or indole, both of which are intermediates in the tryptophan biosynthesis pathway. researchgate.netoup.comcabidigitallibrary.orgresearchgate.netnih.gov IGP, in particular, has been identified as a critical branchpoint metabolite that can be shunted away from tryptophan production and towards IAA synthesis. researchgate.netnih.gov

Compelling evidence for this branchpoint comes from studies on Arabidopsis thaliana. nih.gov For instance, transgenic plants with reduced expression of indole-3-glycerol phosphate synthase (IGS) via antisense RNA displayed not only decreased tryptophan levels but also significantly lower levels of total IAA. researchgate.netnih.gov Conversely, trp3-1 and trp2-1 mutants, which have defects in the α and β subunits of tryptophan synthase, respectively (enzymes that act downstream of IGP), accumulated higher-than-normal levels of IAA despite having reduced tryptophan content. pnas.orgnih.gov These findings strongly suggest that the accumulation of IGP in these mutants leads to its increased conversion into IAA through a tryptophan-independent mechanism.

Enzymatic and Genetic Components (Less Characterized)

While the tryptophan-independent pathway is known to originate from IGP or indole, the full suite of enzymes and genes that catalyze the conversion to IAA is not completely elucidated. nih.govoup.comresearchgate.net A significant breakthrough in understanding this pathway was the identification of a key enzyme, indole synthase (INS). pnas.orgresearchgate.net In Arabidopsis, INS is a cytosolic enzyme that is homologous to the plastid-localized tryptophan synthase α-subunit (TSA). nih.govresearchgate.netbiorxiv.org

Genetic and biochemical studies have demonstrated that INS catalyzes the conversion of IGP to free indole in the cytosol. pnas.orgresearchgate.netresearchgate.net This indole pool is then believed to be the substrate for a subsequent, yet to be fully defined, enzymatic cascade that results in IAA. oup.comnih.gov The importance of INS is underscored by the phenotype of ins mutants in Arabidopsis, which exhibit reduced levels of IAA and show significant defects in early embryonic development, particularly in establishing the apical-basal axis. pnas.orgresearchgate.net This indicates that the tryptophan-independent pathway, initiated by INS, plays a crucial and non-redundant role during specific developmental stages. pnas.org The enzymes responsible for converting the indole generated by INS into IAA remain an active area of research.

IAA Conjugation and Catabolism

The regulation of IAA levels is critical for normal plant development and is achieved not only through biosynthesis but also through inactivation pathways. frontiersin.orgpnas.org Plants control the pool of active IAA through two primary mechanisms: reversible conjugation to form inactive storage forms, and irreversible catabolism for permanent removal. frontiersin.org

Amino Acid Conjugates (e.g., IAA-Aspartate, IAA-Glutamate, IAA-Alanine, IAA-Leucine)

IAA can be conjugated to amino acids, a process that is primarily catalyzed by a family of acyl acid amido synthetases known as GRETCHEN HAGEN 3 (GH3) enzymes. frontiersin.orgmdpi.com These conjugates serve as a way to temporarily store excess IAA or to mark it for degradation. mdpi.commedchemexpress.com The specific amino acid attached to IAA determines its metabolic fate.

IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) : These are among the most abundant IAA conjugates found in many plant species, including Arabidopsis and pea. frontiersin.orgnih.govfrontiersin.org They are generally considered to be intermediates destined for irreversible catabolism and are not typically hydrolyzed back to free IAA. oup.comnih.govresearchgate.netbohrium.com Their synthesis by GH3 enzymes is a key mechanism for maintaining auxin homeostasis, especially when free IAA levels are high. nih.govpnas.orgmdpi.com

IAA-Alanine (IAA-Ala) and IAA-Leucine (IAA-Leu) : In contrast to the aspartate and glutamate (B1630785) conjugates, IAA-Ala and IAA-Leu are considered reversible storage forms of auxin. frontiersin.orgmdpi.com These conjugates can be hydrolyzed by a family of amidohydrolases, including IAA-LEUCINE RESISTANT 1 (ILR1), ILR1-LIKE (ILL) proteins, and IAA-ALANINE RESISTANT 3 (IAR3), to release free, active IAA. mdpi.comnih.gov This allows the plant to quickly increase the local concentration of active auxin when needed.

The table below summarizes the key amino acid conjugates of IAA and their primary metabolic roles.

| Conjugate Name | Abbreviation | Primary Function | Key Synthesizing Enzymes | Key Hydrolyzing Enzymes |

| Indole-3-acetyl-Aspartate | IAA-Asp | Inactivation/Degradation Intermediate | GH3 family | Not typically hydrolyzed |

| Indole-3-acetyl-Glutamate | IAA-Glu | Inactivation/Degradation Intermediate | GH3 family | Not typically hydrolyzed |

| Indole-3-acetyl-Alanine | IAA-Ala | Reversible Storage | GH3 family | IAR3, ILLs |

| Indole-3-acetyl-Leucine | IAA-Leu | Reversible Storage | GH3 family | ILR1, ILLs |

Oxidation Products (e.g., 2-Oxoindole-3-acetic acid)

The primary pathway for the irreversible degradation of IAA is through oxidation of the indole ring. pnas.org This catabolic process is a crucial component of auxin homeostasis, permanently removing active IAA from the cellular pool.

The main oxidation product of IAA in plants is 2-oxoindole-3-acetic acid (oxIAA). pnas.orgresearchgate.netebi.ac.uk The formation of oxIAA is an irreversible reaction that renders the auxin molecule biologically inactive. oup.com For a long time, the specific enzyme responsible for this conversion in vivo was elusive. However, recent research has identified a key enzyme family, DIOXYGENASE FOR AUXIN OXIDATION (DAO), which are 2-oxoglutarate-dependent-Fe(II) dioxygenases that catalyze the oxidation of IAA to oxIAA. pnas.orgebi.ac.uk Studies in Arabidopsis have shown that DAO1 is the primary IAA oxidase in seedlings, and mutants lacking this enzyme have significantly reduced levels of oxIAA and display phenotypes consistent with auxin overproduction. ebi.ac.uk

Once formed, oxIAA can be further metabolized. A common subsequent modification is glucosylation, which results in the formation of oxIAA-glucoside (OxIAA-Glc). researchgate.netoup.com In Arabidopsis, the enzyme UGT74D1 has been shown to catalyze this glucosylation step. oup.com The conversion of IAA to oxIAA and its subsequent glycosylation represent a major pathway for auxin inactivation in plants. oup.com

The table below details the primary oxidation product of IAA.

| Oxidation Product | Abbreviation | Precursor | Key Synthesizing Enzyme | Metabolic Fate |

| 2-Oxoindole-3-acetic acid | oxIAA | IAA | DIOXYGENASE FOR AUXIN OXIDATION (DAO) | Further metabolism (e.g., glucosylation to OxIAA-Glc) |

Enzymatic Degradation Pathways (e.g., Catechol Pathway in Bacteria)

Certain aerobic bacteria have the capability to utilize 2-(3H-indol-3-yl)acetic acid (IAA) as a sole source of carbon, nitrogen, and energy. escholarship.orgnih.gov This is accomplished through specific enzymatic pathways that break down the complex indole structure of IAA into simpler molecules that can be integrated into the bacterium's central metabolism. One of the well-characterized aerobic degradation routes is the catechol pathway, which involves the conversion of IAA to catechol. escholarship.orgresearchgate.netnih.gov

The genetic basis for this pathway is often found in a cluster of genes known as the iac operon. plos.orgbiorxiv.org This operon, an abbreviation for indole-3-acetic acid catabolism, encodes the necessary enzymes for the multi-step conversion of IAA. escholarship.orgoup.com The end product of this specific pathway, catechol, is then further metabolized, typically via ortho-cleavage, and channeled into the β-ketoadipate pathway, which ultimately feeds into the tricarboxylic acid (TCA) cycle. oup.comknaw.nl

The enzymatic degradation of IAA to catechol is a multi-step process. While the complete pathway and the precise function of every enzyme are still under investigation, key enzymatic reactions have been identified. The process is initiated by an oxygenase that acts on the indole ring of IAA. mdpi.com Subsequent enzymatic reactions lead to intermediates such as 2-oxoindole-3-acetic acid and 3-hydroxy-2-oxindole-3-acetic acid. mdpi.comnih.gov

The table below summarizes the key enzymes encoded by the iac operon and their proposed roles in the degradation of IAA to catechol.

| Gene | Enzyme/Protein | Proposed Function in IAA Degradation |

| iacA | Indole-3-acetic acid oxygenase | Catalyzes the initial oxygenation of IAA. nih.govmdpi.com |

| iacB | Unknown | Potentially involved in the conversion of 2-oxoindole-3-acetic acid. mdpi.com |

| iacC | Unknown | Function in the pathway is not yet fully determined. escholarship.org |

| iacD | Unknown | Function in the pathway is not yet fully determined. escholarship.org |

| iacE | 2-oxoindole-3-acetic acid hydrolase | Converts 2-oxoindole-3-acetic acid to 3-hydroxy-2-oxindole-3-acetic acid. mdpi.comnih.gov |

| iacF | Unknown | Function in the pathway is not yet fully determined. plos.org |

| iacG | Unknown | Function in the pathway is not yet fully determined. plos.org |

| iacH | Unknown | Function in the pathway is not yet fully determined. plos.org |

| iacI | Unknown | Function in the pathway is not yet fully determined. plos.org |

| iacR | Transcriptional regulator | Regulates the expression of the iac gene cluster. nih.govbiorxiv.org |

Signaling Mechanisms and Cellular Responses to 2 3h Indol 3 Yl Acetic Acid Iaa

Nuclear Auxin Signaling Pathway

The canonical nuclear auxin signaling pathway is a well-established mechanism that governs auxin-mediated transcriptional regulation. biologists.com At low auxin concentrations, Aux/IAA proteins bind to and inhibit ARF transcription factors, repressing the expression of auxin-responsive genes. mdpi.comencyclopedia.pub When auxin levels rise, the hormone acts as a "molecular glue," facilitating the formation of a co-receptor complex between TIR1/AFB proteins and Aux/IAA repressors. encyclopedia.pubnih.gov This interaction targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. biologists.comnih.govnih.gov The degradation of the Aux/IAA repressors liberates the ARF transcription factors, which can then activate or repress the transcription of their target genes. biologists.comfrontiersin.org

The TRANSPORT INHIBITOR RESPONSE1 (TIR1) and AUXIN-SIGNALING F-BOX (AFB) proteins are the primary auxin receptors in plants. nih.govelifesciences.org In Arabidopsis thaliana, this family consists of six members (TIR1 and AFB1-AFB5) which function as F-box protein subunits of the SCF E3 ubiquitin ligase complex. nih.govelifesciences.orgnih.gov These proteins perceive auxin and, in conjunction with an Aux/IAA protein, form a co-receptor complex. nih.govnih.gov The formation of this ternary complex (TIR1/AFB–auxin–Aux/IAA) is essential for the efficient binding of auxin and the subsequent degradation of the Aux/IAA repressor. nih.gov

Different members of the TIR1/AFB family can exhibit both overlapping and specialized functions. For instance, genetic studies have shown that a single wild-type allele of TIR1 or AFB2 is sufficient for normal development, indicating a high degree of functional overlap. nih.govelifesciences.org However, some members have distinct roles; for example, AFB1 is particularly important for the rapid inhibition of root growth in response to auxin. nih.govelifesciences.org Furthermore, these receptors have been shown to possess adenylate cyclase (AC) activity, which is stimulated by auxin and Aux/IAAs, suggesting a role for cAMP as a second messenger in auxin signaling. researchgate.net

Table 1: Key Characteristics of TIR1/AFB Family Members in Arabidopsis

| Protein | Function | Key Findings |

| TIR1 | Primary auxin receptor, strong interaction with Aux/IAA proteins. nih.gov | Essential for auxin-mediated degradation of Aux/IAA repressors and subsequent gene expression. Possesses adenylate cyclase activity. researchgate.net |

| AFB1 | Specialized role in rapid auxin-dependent inhibition of root growth. nih.govelifesciences.org | Exhibits weaker interaction with Aux/IAA proteins compared to TIR1 and AFB2. nih.gov |

| AFB2 | Strong interaction with Aux/IAA proteins, largely redundant with TIR1. nih.govnih.gov | A single wild-type allele is sufficient for normal plant development. nih.gov |

| AFB3 | Unique role in nitrate (B79036) response in roots, weaker interaction with Aux/IAA proteins. nih.gov | Demonstrates specialization within the TIR1/AFB family. nih.gov |

| AFB4 | Functions as a negative regulator of auxin response. nih.gov | Displays distinct properties compared to other family members. nih.gov |

| AFB5 | Functions as an auxin receptor. | Part of the six-member TIR1/AFB family in Arabidopsis. nih.gov |

The Aux/IAA proteins are a large family of short-lived nuclear proteins that act as key negative regulators of auxin signaling. mdpi.comnih.gov In Arabidopsis, there are 29 members of this family. researchgate.net These proteins function by binding to ARF transcription factors, thereby repressing their activity and preventing the transcription of auxin-responsive genes in the absence or at low concentrations of auxin. mdpi.comencyclopedia.pub

Structurally, Aux/IAA proteins typically contain four conserved domains (I, II, III, and IV). nih.govresearchgate.net

Domain I: Functions as a transcriptional repression domain, often containing an EAR motif that recruits the co-repressor TOPLESS (TPL). biologists.complos.org

Domain II: Is critical for the instability of the protein. It mediates the auxin-dependent interaction with the TIR1/AFB co-receptors, leading to the protein's degradation. nih.govnih.gov

Domains III and IV: Are involved in dimerization, mediating interactions with ARF proteins and other Aux/IAA proteins. nih.govnih.gov

The vast number of ARF and Aux/IAA genes in plants like Arabidopsis allows for a large number of potential pairwise combinations, which is thought to be a key determinant of the specificity of auxin responses in different developmental contexts. nih.govtandfonline.com The specific pairing of co-expressed ARF and Aux/IAA proteins is believed to translate the generic auxin signal into a specific cellular response. nih.govfrontiersin.org For example, the stabilized BDL/IAA12 protein specifically interferes with MP/ARF5-dependent embryonic root formation, while the stabilized SHY2/IAA3 protein primarily affects seedling growth by inhibiting ARF7 and ARF19. nih.gov This specificity arises not only from the tissue-specific expression patterns of the genes but also from the inherent biochemical properties of the individual proteins. nih.govtandfonline.com

Aux/IAA proteins can form both homodimers (interacting with themselves) and heterodimers (interacting with other Aux/IAA proteins or with ARF proteins). nih.govpnas.orgnih.gov These interactions are primarily mediated by the conserved domains III and IV. nih.gov The ability to form these various dimeric complexes adds another layer of regulatory complexity to the auxin signaling pathway. Homotypic and heterotypic interactions among Aux/IAA proteins can modulate their stability and repressive activity, further fine-tuning the cellular response to auxin. pnas.orgnih.gov For instance, studies in maize have shown that different ZmIAA proteins exhibit distinct homo- and heterotypic interaction patterns, which likely contributes to their diverse functions. plos.org

AUXIN RESPONSE FACTORs (ARFs) are a family of transcription factors that bind to specific DNA sequences, known as auxin response elements (AuxREs), in the promoters of auxin-responsive genes. frontiersin.orgnih.gov In Arabidopsis, there are 22 ARF genes. frontiersin.orgnih.gov ARF proteins are the final effectors of the nuclear auxin signaling pathway, directly regulating gene expression. frontiersin.org

ARFs typically possess three characteristic domains:

An N-terminal DNA-binding domain (DBD) that recognizes and binds to AuxREs. nih.gov

A middle region (MR) that can function as either a transcriptional activation or repression domain. nih.gov ARFs with glutamine-rich (Q-rich) middle regions generally act as activators, while others act as repressors. nih.gov

A C-terminal dimerization domain (CTD) , which is structurally related to domains III and IV of the Aux/IAA proteins and mediates the interaction with Aux/IAA repressors. oup.comnih.gov

At low auxin levels, the interaction between the CTD of an ARF and an Aux/IAA protein prevents the ARF from regulating its target genes. frontiersin.org The degradation of the Aux/IAA protein upon auxin perception releases the ARF, allowing it to either activate or repress transcription. frontiersin.org

The degradation of Aux/IAA repressor proteins is a critical step in the activation of auxin signaling and is mediated by the ubiquitin-proteasome system. nih.gov The process begins when auxin promotes the binding of an Aux/IAA protein to a TIR1/AFB F-box protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. biologists.comnih.gov This SCFTIR1/AFB complex then catalyzes the attachment of multiple ubiquitin molecules (polyubiquitination) to the Aux/IAA protein. biologists.comfrontiersin.org This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, a large protein complex that recognizes and degrades ubiquitinated proteins. frontiersin.orgoup.com The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to modulate the expression of auxin-responsive genes. nih.govfrontiersin.org This entire process can occur very rapidly, allowing the cell to quickly respond to changes in auxin concentration. biologists.com

Chromatin Remodeling and Gene Expression Regulation

The regulation of gene expression by 2-(3H-indol-3-yl)acetic acid (IAA), a primary auxin, is a complex process involving the interplay of several protein families and modifications to chromatin structure. At the heart of this genomic response are the Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins, which act as transcriptional repressors. mdpi.comnih.gov In the absence or at low concentrations of auxin, Aux/IAA proteins form heterodimers with Auxin Response Factors (ARFs), preventing the latter from activating the transcription of auxin-responsive genes. mdpi.comucsd.edu

The perception of auxin by the SCF(TIR1/AFB) E3 ubiquitin ligase complex initiates a cascade of events leading to gene expression. ucsd.edumdpi.com Auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB proteins and the degron sequence within Domain II of the Aux/IAA proteins. nih.govmdpi.com This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. mdpi.com The degradation of these repressors releases the ARFs, allowing them to bind to auxin response elements (AuxREs) in the promoters of target genes and activate their transcription. ucsd.eduescholarship.org

This derepression of ARF activity is further modulated by chromatin remodeling. escholarship.org Aux/IAA repressors can recruit co-repressors like TOPLESS, which in turn recruit histone deacetylases. escholarship.org These enzymes act to condense the DNA, making it less accessible for transcription. escholarship.org The auxin-induced degradation of Aux/IAA proteins leads to the unfolding of this condensed chromatin, facilitating gene expression. mdpi.com The complexity of auxin response is highlighted by the large families of both Aux/IAA and ARF genes, with different combinations of these proteins leading to varied and specific developmental outputs. mdpi.comoup.com For instance, in Arabidopsis thaliana, there are 29 Aux/IAA genes and 23 ARF genes. oup.comnih.gov

Furthermore, some ARF proteins can be regulated post-transcriptionally by microRNAs (miRNAs) and tasiRNAs, adding another layer of control to the robustness of the auxin response. escholarship.org The expression of numerous genes is affected, including those involved in cell wall biosynthesis and degradation. nih.gov

Rapid (Non-Genomic) Auxin Responses

In addition to the well-established genomic pathway that regulates gene expression, this compound (IAA) also elicits rapid, non-transcriptional responses that occur within seconds to minutes of stimulation. oup.com These responses are independent of gene transcription and protein synthesis and are crucial for rapid physiological adjustments in plants.

Plasma Membrane Depolarization

One of the earliest detectable responses to IAA is the depolarization of the plasma membrane. frontiersin.orgnih.gov This change in membrane potential is a hallmark of rapid auxin signaling. researchgate.net Application of IAA to plant cells, such as root hair cells, causes an almost instantaneous depolarization. nih.govresearchgate.net For example, in Arabidopsis thaliana root cells, short pulses of IAA can induce a membrane depolarization of up to 76 mV from a resting potential of around -150 mV. frontiersin.orgnih.gov This response is dose-dependent, with apparent Km values for maximal depolarization and maximal rate of voltage change being 53 ± 6 nM and 300 ± 133 nM IAA, respectively. researchgate.net

The mechanism of this depolarization is linked to the influx of protons (H+) into the cell. nih.gov The co-transport of H+ and the anionic form of IAA (IAA-) into the cell via influx carriers like AUX1 is a primary driver of this electrical change. frontiersin.orgnih.gov The process is also pH-dependent, with depolarization being more pronounced at an acidic external pH. frontiersin.orgnih.gov This rapid electrical signal is considered a key event in subsequent downstream auxin responses.

Cytoplasmic Ca2+ Spiking and Influx

Following plasma membrane depolarization, a rapid and transient increase in the cytosolic concentration of calcium ions (Ca2+) is frequently observed. nih.gov This Ca2+ spiking is a critical component of the non-genomic auxin signaling pathway. nih.gov The application of IAA induces a rapid increase in cytosolic Ca2+ in various plant cells, including wheat leaf protoplasts, maize coleoptile and root cells, and intact Arabidopsis roots, typically within minutes of application. nih.gov

The source of this Ca2+ influx is primarily the apoplast, the space outside the plasma membrane. nih.gov This is supported by evidence that the response can be prevented by membrane-impermeable Ca2+ chelators and Ca2+ channel inhibitors. nih.gov The influx occurs through plasma membrane-localized Ca2+ channels, with non-selective cation channels like CNGC14 being implicated in this process. nih.govista.ac.at This auxin-induced Ca2+ signal is believed to act as a second messenger, transducing the initial auxin signal into further cellular responses. mdpi.com

Apoplastic pH Changes and Acid Growth Hypothesis

The "acid growth hypothesis" provides a framework for understanding auxin-induced cell elongation, a process intimately linked to changes in the pH of the apoplast. wikipedia.orgbfwpub.com The theory posits that auxin stimulates the activity of plasma membrane H+-ATPases, which pump protons (H+) from the cytoplasm into the cell wall. wikipedia.orgpnas.org This efflux of protons leads to the acidification of the apoplast. wikipedia.org

The resulting lower pH in the cell wall activates pH-dependent enzymes called expansins. bfwpub.comwikipedia.org Expansins disrupt the non-covalent bonds between cellulose (B213188) microfibrils and other cell wall polymers, leading to cell wall loosening and increased extensibility. bfwpub.comwikipedia.org This allows the cell to expand under the force of turgor pressure. bfwpub.com While initially proposed in the 1970s, the core tenets of the acid growth theory remain a central part of our understanding of auxin's role in cell expansion. wikipedia.orgnih.gov

Cytoplasmic Streaming

This compound has been shown to influence the rate of cytoplasmic streaming, the movement of cytoplasm within a cell. At lower, physiological concentrations, IAA can accelerate this process. nih.govnih.gov For instance, studies in the alga Chara braunii have demonstrated that IAA enhances the velocity of cytoplasmic streaming shortly after application. researchgate.net

Conversely, at high concentrations, IAA can inhibit or even cause the cessation of cytoplasmic streaming. oup.com The mechanism of this effect is thought to be related to the acidification of the cytoplasm due to the influx of protonated IAA. oup.com The relationship between auxin and cytoplasmic streaming is complex and appears to be bidirectional, with auxin influencing the actin filaments that drive this movement. nih.gov

Protein Phosphorylation Cascades

Rapid auxin responses also involve the activation of protein phosphorylation cascades, particularly Mitogen-Activated Protein Kinase (MAPK) cascades. frontiersin.orgmdpi.com These cascades are a common mechanism for signal transduction in eukaryotes and play a role in translating the initial auxin signal into downstream cellular changes. mdpi.com

Auxin treatment can lead to the rapid phosphorylation of various proteins. nih.gov For example, phosphoproteomic analysis in Chara braunii has identified specific phosphorylation events induced by IAA, including the activation of a RAF-like kinase homolog. nih.gov In higher plants, specific MAPKKKs, MAPKKs, and MAPKs have been implicated in auxin signaling. frontiersin.orgnih.gov Some of these cascades act as negative regulators of auxin-responsive gene expression, providing a potential feedback mechanism to modulate auxin sensitivity. nih.gov The activation of these kinase cascades can occur within minutes of auxin application, consistent with a role in rapid, non-genomic signaling. frontiersin.org

Transport and Distribution of 2 3h Indol 3 Yl Acetic Acid Iaa

Polar Auxin Transport

Polar auxin transport (PAT) is a unique, active, and strictly directional cell-to-cell transport mechanism responsible for creating the local IAA gradients that drive developmental processes such as embryogenesis, organogenesis, tropic responses, and vascular tissue differentiation . This process is best explained by the chemiosmotic model, which involves a coordinated action of cellular influx and efflux mechanisms driven by a transmembrane pH gradient .

The directionality of PAT is primarily established by the asymmetric plasma membrane localization of efflux carrier proteins from the PIN-FORMED (PIN) family . Within the neutral pH of the cytoplasm (≈7.0), IAA exists predominantly in its anionic form (IAA⁻). This anion cannot passively diffuse across the cell membrane and requires a transporter for its exit .

PIN proteins function as secondary transporters that facilitate the efflux of IAA⁻ from the cell. Crucially, these proteins are positioned asymmetrically on the plasma membrane of transporting cells. For instance, in the vascular tissues of a plant stem, PIN proteins are localized predominantly on the basal end of the cells, ensuring a net downward (basipetal) flow of IAA. This asymmetric localization is dynamically regulated by protein trafficking mechanisms, allowing the plant to alter the direction of IAA flow in response to developmental or environmental cues . The Arabidopsis thaliana PIN family, for example, includes members with distinct expression patterns and subcellular localizations that contribute to different developmental events .

| Protein Family | Primary Function | Mechanism | Key Example (Arabidopsis) | Driving Force |

|---|---|---|---|---|

| PIN-FORMED (PIN) | IAA Efflux (Exit) | Facilitates transport of anionic IAA⁻ out of the cell. Asymmetric localization determines transport directionality. | PIN1 (basal localization in vascular cells for root-ward transport) | Membrane potential |

| AUX/LAX | IAA Influx (Uptake) | High-affinity uptake of IAA⁻ into the cell. | AUX1 (expressed in root cap and epidermis for gravitropic response) | Proton motive force (H⁺ symport) |

| P-glycoprotein (ABCB) | IAA Efflux/Influx | ATP-dependent transporters that can move IAA across the membrane, often working with PIN proteins. | ABCB19 (works as an IAA efflux pump) | ATP hydrolysis |

A key component of the chemiosmotic model for PAT is the passive diffusion of IAA into the cell, a process driven by the pH gradient between the cell wall (apoplast) and the cytoplasm. The apoplast is maintained at an acidic pH of approximately 5.5 by the activity of plasma membrane H⁺-ATPases. At this acidic pH, a substantial portion of the IAA pool becomes protonated, forming the uncharged, lipophilic molecule 2-(3H-indol-3-yl)acetic acid (IAAH). This protonated form can readily diffuse across the lipid bilayer of the plasma membrane into the cell's cytoplasm.

Once inside the cytoplasm, which has a neutral pH of around 7.0, the IAAH molecule rapidly dissociates, releasing a proton (H⁺) and reverting to its anionic form (IAA⁻). This "acid trap" mechanism effectively concentrates IAA inside the cell, as the charged IAA⁻ anion is unable to diffuse back out across the membrane and is thus trapped until it is actively exported by efflux carriers like the PIN proteins .

While passive diffusion contributes to IAA uptake, a more efficient and specific mechanism exists in the form of carrier-mediated influx systems. The AUXIN RESISTANT1/LIKE-AUX1 (AUX/LAX) family of proteins are high-affinity permeases that function as IAA influx carriers . These proteins operate as symporters, co-transporting one IAA⁻ anion along with one or more protons (H⁺) into the cell, utilizing the proton motive force across the plasma membrane.

This active uptake mechanism is saturable and has a much higher affinity for IAA than passive diffusion, allowing cells to efficiently import IAA even from low apoplastic concentrations. The expression of specific AUX/LAX proteins in certain cell types is critical for developmental processes. For example, the AUX1 protein in the Arabidopsis root is essential for facilitating the transport of IAA to the cells that mediate the gravitropic response .

| Feature | pH Gradient-Driven Passive Uptake | Carrier-Mediated Uptake (AUX/LAX) |

|---|---|---|

| Form of IAA Transported | Protonated (IAAH) | Anionic (IAA⁻) |

| Driving Force | Concentration gradient of IAAH | Proton motive force (H⁺ gradient) |

| Protein Involvement | None (passive diffusion) | Required (AUX/LAX permeases) |

| Affinity for IAA | Low | High |

| Specificity | Low (any lipophilic weak acid) | High (specific for IAA and related compounds) |

| Saturability | Non-saturable | Saturable |

Long-Distance Transport Mechanisms (e.g., Phloem)

While PAT manages precise, short-range distribution, long-distance transport of IAA from sites of synthesis to distant tissues occurs primarily through the phloem. IAA synthesized in mature leaves (source tissues) is loaded into the phloem sieve tube elements and transported along with sugars and other photoassimilates to sink tissues such as roots, developing fruits, and young leaves .

This transport is non-polar, following the bulk flow of materials from source to sink. Upon arrival at sink tissues, IAA is unloaded from the phloem and can then enter the local PAT system for fine-tuned distribution. This phloem-mediated transport ensures that organs with high metabolic demand but low rates of IAA synthesis receive the necessary supply to support their growth .

Regulation of IAA Levels in Tissues

The concentration of biologically active, free IAA in any given cell or tissue is not determined by transport alone. It is meticulously regulated by a homeostatic network that balances its biosynthesis, reversible conjugation, and irreversible catabolism .

Biosynthesis: De novo synthesis, primarily from the amino acid Tryptophan , provides the primary source of IAA. This synthesis occurs predominantly in young, developing tissues like shoot apical meristems and young leaves .

Conjugation: Free IAA can be reversibly inactivated by conjugating it to other molecules. This is a primary mechanism for controlling the size of the active IAA pool. IAA can be conjugated via ester linkages to sugars (e.g., IAA-glucose ) or via amide linkages to amino acids (e.g., IAA-aspartate ). These conjugated forms are biologically inactive but serve as a readily accessible storage pool. Specific hydrolases can cleave the conjugates to release free IAA, allowing for a rapid increase in the active hormone level without requiring de novo synthesis .

Catabolism: The irreversible degradation of IAA serves to permanently remove it from the active pool. The primary catabolic pathway involves oxidation of the indole (B1671886) ring. This process is critical for maintaining low IAA levels in tissues where its presence is not required and for removing excess IAA .

This balance between synthesis, transport, conjugation, and catabolism ensures that precise IAA concentrations are maintained, enabling the tissue-specific responses that orchestrate plant development.

| Mechanism | Process | Effect on Free IAA Pool | Reversibility |

|---|---|---|---|

| Biosynthesis | Synthesis from precursors like Tryptophan. | Increases | N/A (Input) |

| Conjugation | Attachment to sugars or amino acids to form inactive conjugates (e.g., IAA-glucose, IAA-aspartate). | Decreases | Reversible (hydrolysis can release free IAA) |

| Catabolism | Oxidative degradation of the IAA molecule. | Decreases | Irreversible (permanent removal) |

Interactions of 2 3h Indol 3 Yl Acetic Acid Iaa

Plant-Microbe Interactions

The production of IAA by microorganisms is a widespread phenomenon that significantly influences the outcome of plant-microbe interactions. bohrium.com Bacteria and fungi alike have developed the ability to synthesize this phytohormone, using it as a tool to communicate with and manipulate their plant hosts. nih.govagriculturejournal.org The effects of microbial IAA on plants can range from growth promotion to the induction of disease, depending on the specific microorganisms, the host plant, and the environmental context. bohrium.com

The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity. d-nb.info Many bacteria inhabiting this zone, known as plant growth-promoting rhizobacteria (PGPR), can produce IAA. researchgate.net This bacterial IAA is a key factor in the beneficial effects these microbes have on plant health and growth. frontiersin.org

The production of IAA by rhizosphere bacteria is an important strategy for colonizing plant roots. bohrium.com Bacterial IAA can loosen the plant cell walls, leading to an increase in root exudates which serve as a nutrient source for the bacteria, thereby supporting their growth and proliferation in the rhizosphere. nih.govresearchgate.net This enhanced colonization is a critical first step in establishing a beneficial relationship between the bacteria and the plant. nih.gov

IAA also functions as a signaling molecule, influencing gene expression in both the bacteria and the plant. bohrium.com This molecular communication is essential for the establishment and maintenance of the plant-microbe association. nih.gov For instance, some bacteria can sense the plant's auxin signals and, in turn, modulate their own IAA production to optimize the interaction.

| Bacterial Strain | Host Plant | Effect of Bacterial IAA on Colonization |

| Burkholderia phytofirmans PsJN | Arabidopsis thaliana | Degradation of IAA by the bacterium is necessary for efficient rhizosphere colonization. nih.gov |

| Azospirillum brasilense | Wheat | IAA biosynthesis plays a role in protecting the bacteria from stress, which can aid in rhizosphere survival and colonization. nih.gov |

| Various PGPR | General | Increased root exudation due to IAA production provides nutrients that support bacterial growth and colonization. nih.gov |

This alteration of root development is a direct consequence of the influence of microbial IAA on the plant's own developmental pathways. oup.com The increased root biomass not only benefits the plant but also provides a larger habitat for the colonizing bacteria. researchgate.net

| Bacterial Genus/Species | Effect on Root Architecture |

| Pseudomonas spp. | Inhibition of primary root elongation and promotion of lateral root and root hair formation. oup.com |

| Azospirillum brasilense | Induces changes in plant root architecture. nih.gov |

| Plant Growth-Promoting Rhizobacteria (general) | Stimulates root hair elongation and lateral root formation. researchgate.net |

Similar to bacteria, many fungal species, including those that form symbiotic relationships with plants and those that are pathogenic, can produce IAA. nih.govagriculturejournal.org This fungal-derived IAA plays a significant role in mediating the outcome of plant-fungus interactions. nih.gov

The ability to synthesize IAA is widespread among fungi. tandfonline.com Fungi can produce IAA from the amino acid tryptophan, similar to plants and bacteria. mdpi.comwikipedia.org The production of IAA by fungi can be influenced by various environmental factors and the presence of the host plant. agriculturejournal.org For example, the endophytic fungus Aspergillus ustus has been shown to produce significant amounts of IAA, which can promote the growth of its host plant. agriculturejournal.org The symbiotic fungus Tricholoma vaccinum, which forms ectomycorrhiza with spruce trees, produces and excretes IAA, inducing branching in the tree's roots and enhancing the formation of the Hartig net, a key structure for nutrient exchange. wikipedia.org

| Fungal Species | IAA Production and Effect |

| Penicillium citrinum isolate B9 | Produces IAA that contributes to enhanced root and shoot development in Arabidopsis thaliana. frontiersin.org |

| Piriformospora indica | Produces IAA that leads to a highly branched root system in Arabidopsis thaliana. frontiersin.org |

| Aspergillus ustus | Produces IAA that promotes plant growth. agriculturejournal.org |

| Tricholoma vaccinum | Produces and excretes IAA, inducing root branching in spruce. wikipedia.org |

Fungal-produced IAA can have a dual role in plant interactions, acting as a virulence factor in pathogenic relationships or as a trigger for plant defense responses. nih.gov In some cases, pathogenic fungi utilize IAA to weaken the plant's defenses and facilitate infection. nih.govmdpi.com For instance, IAA can promote the loosening of plant cell walls, making it easier for the fungus to penetrate the host tissue. nih.gov

Conversely, the plant may recognize the increased levels of IAA as a sign of pathogen attack and mount a defense response. nih.gov Some beneficial fungi can also produce IAA to enhance the plant's immune system, leading to induced systemic resistance against pathogens. nih.govagriculturejournal.org For example, the rice blast fungus, Magnaporthe oryzae, produces IAA which is crucial for its pathogenic development. mdpi.com In contrast, some endophytic fungi can use IAA to establish a beneficial symbiotic relationship, promoting plant growth and protecting the plant from disease. primescholars.com

| Fungal Species | Role of IAA in Interaction |

| Magnaporthe oryzae | IAA biosynthesis is important for fungal pathogenicity. mdpi.com |

| Colletotrichum gloeosporioides | Fungal-produced IAA can mimic disease symptoms like epinasty. nih.gov |

| Ustilago maydis | Synthesizes its own IAA, which is associated with gall formation on host tissues. mdpi.com |

| Fusarium delphinoides | Low concentrations of IAA can promote fungal growth, while high concentrations are inhibitory. mdpi.com |

Algal-Bacterial Interactions

Recent research has highlighted the role of 2-(3H-indol-3-yl)acetic acid (IAA) as a significant signaling molecule in the communication between algae and bacteria in aquatic environments. nih.govfrontiersin.org This cross-kingdom communication is crucial in the phycosphere, the microenvironment surrounding algal cells, where algae and bacteria engage in a variety of interactions, exchanging nutrients and information. nih.govfrontiersin.org

IAA, a well-known plant hormone, has been identified as a key cue in mediating these algal-bacterial relationships. nih.gov While the metabolic pathways for IAA biosynthesis in microalgae are still under investigation, it is believed that the oxidation of tryptophan is a likely route. frontiersin.orgnih.gov Both algae and their associated epiphytic bacteria are potential sources of IAA in the phycosphere. frontiersin.org The presence of IAA can influence algal growth and reproduction, and it is considered a potential driving force in the formation of algal blooms. nih.govfrontiersin.org This suggests that IAA plays a significant ecological role in regulating the dynamics of algal-bacterial communities. nih.gov

Interactions with Other Plant Hormones

The developmental outcomes of IAA are often the result of complex interactions with other plant hormones. This crosstalk can be synergistic, where the hormones work together to enhance a response, or antagonistic, where they have opposing effects.

Auxin-Cytokinin Crosstalk

The interplay between auxin (IAA) and cytokinin is a cornerstone of plant developmental regulation, influencing processes such as organogenesis, apical dominance, and cell division. pnas.orgbohrium.com The balance between the concentrations of these two hormones is often a critical determinant of the developmental fate of tissues. pnas.org For instance, a high auxin-to-cytokinin ratio typically promotes root formation, while a low ratio favors shoot development. pnas.org

This interaction occurs at multiple levels, including the regulation of each other's biosynthesis and signaling pathways. pnas.orgmdpi.com For example, auxin has been shown to rapidly regulate the biosynthesis rate and pool size of cytokinins. pnas.org Conversely, cytokinin can influence auxin signaling. oup.com In potato plants, it was observed that auxin treatment could reduce the expression of genes involved in cytokinin perception, while the effect of cytokinin on auxin signaling was more complex and dependent on other factors like sucrose (B13894) levels. bohrium.com This reciprocal regulation allows for a finely tuned response to various developmental and environmental cues. bohrium.comoup.com The antagonistic relationship between IAA and cytokinin is also evident in the control of axillary bud growth, a key aspect of apical dominance. oup.com

Interactions with Abscisic Acid, Gibberellin, and Ethylene (B1197577)

IAA also engages in significant crosstalk with abscisic acid (ABA), gibberellin (GA), and ethylene, further illustrating the complexity of hormonal regulation in plants. mdpi.comtandfonline.com

Abscisic Acid (ABA): The interaction between IAA and ABA can be both antagonistic and synergistic, regulating a wide array of developmental processes, including seed germination, cell expansion, and root development. mdpi.commdpi.com For example, while GA promotes these processes, ABA often acts as an inhibitor. nih.gov ABA can influence the stability of proteins involved in GA signaling, thereby modulating the plant's response to GA. nih.gov

Gibberellin (GA): The relationship between auxin and gibberellin is often synergistic, particularly in promoting stem elongation. usp.br Auxin produced in the apical bud is known to promote the biosynthesis of active gibberellins (B7789140) in the elongating internodes. usp.br For instance, in pea and tobacco plants, the removal of the apical bud (decapitation) leads to a reduction in both IAA levels and GA biosynthesis in the stem. usp.br This interaction suggests that auxin acts as a signal to regulate the production of bioactive GAs, which in turn directly promote growth. usp.br

Ethylene: The interaction between auxin and ethylene is complex and context-dependent. Ethylene can influence auxin synthesis and transport. mdpi.com In some cases, they act synergistically, such as in the promotion of adventitious root growth in submerged rice. nih.gov In other instances, they have antagonistic effects, as seen in the regulation of root elongation where ethylene can inhibit the growth-promoting effects of GA. nih.gov

Protein-Protein Interactions

At the molecular level, the signaling pathway of IAA is fundamentally reliant on specific protein-protein interactions. These interactions are central to the perception of the auxin signal and the subsequent regulation of gene expression.

Aux/IAA Protein Dimerization (Homotypic and Heterotypic)

Aux/IAA proteins are a family of short-lived nuclear proteins that act as key repressors of auxin-responsive genes. nih.govnih.gov A critical aspect of their function is their ability to form dimers, both with themselves (homotypic dimerization) and with other proteins, particularly Auxin Response Factors (ARFs) (heterotypic dimerization). nih.govpnas.org This dimerization is mediated by conserved domains within the proteins. nih.gov

The formation of heterodimers between Aux/IAA proteins and ARFs is a central mechanism for repressing the transcription of auxin-responsive genes. nih.govnih.gov In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating gene expression. nih.gov The ability of the numerous members of the Aux/IAA family to form a wide variety of homo- and heterodimers provides a vast potential for regulating a diverse array of downstream genes in a tissue-specific and developmentally controlled manner. pnas.org

Interaction with TIR1/AFB Receptors

The perception of the auxin signal is mediated by a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. oup.compnas.org These proteins function as auxin co-receptors in conjunction with the Aux/IAA proteins. nih.gov

The interaction between TIR1/AFB receptors and Aux/IAA proteins is dependent on the presence of auxin. pnas.orgplos.org Auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the degron motif of an Aux/IAA protein. biologists.combiologists.com This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. oup.comnih.gov The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes. nih.gov

Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with a wide range of auxin-binding affinities, which is largely determined by the specific Aux/IAA protein involved. nih.gov This combinatorial system allows for a highly nuanced and differential sensing of auxin concentrations, contributing to the complexity and specificity of auxin responses. nih.gov Studies have shown that different TIR1/AFB proteins exhibit varying affinities for different Aux/IAA proteins, suggesting substrate preferences among the receptors. pnas.orgnih.gov For example, TIR1 and AFB2 have been shown to have a stronger interaction with certain Aux/IAA proteins compared to AFB1 and AFB3. pnas.org

| Interaction Type | Interacting Molecules | Key Outcomes |

| Algal-Bacterial | IAA, Algae, Bacteria | Cross-kingdom communication, potential influence on algal growth and bloom formation. nih.govfrontiersin.org |

| Hormonal Crosstalk | IAA, Cytokinin | Regulation of organogenesis, apical dominance, reciprocal regulation of biosynthesis and signaling. pnas.orgbohrium.comoup.com |

| IAA, Abscisic Acid | Antagonistic and synergistic regulation of developmental processes like seed germination and root growth. mdpi.commdpi.comnih.gov | |

| IAA, Gibberellin | Synergistic promotion of stem elongation, auxin-regulated GA biosynthesis. usp.br | |

| IAA, Ethylene | Context-dependent synergistic or antagonistic effects on processes like root growth. mdpi.comnih.gov | |

| Protein-Protein | Aux/IAA proteins | Homodimerization and heterodimerization with ARFs to repress gene expression. nih.govpnas.org |

| IAA, TIR1/AFB, Aux/IAA | Auxin-dependent formation of a co-receptor complex, leading to Aux/IAA degradation and gene activation. nih.govplos.orgbiologists.com |

Academic Research Methodologies for 2 3h Indol 3 Yl Acetic Acid Iaa Analysis

Quantitative Analysis Techniques for 2-(3H-indol-3-yl)acetic acid (IAA) Analysis

The accurate quantification of this compound (IAA) is crucial for understanding its physiological roles. A variety of analytical techniques have been developed, ranging from highly sensitive and specific chromatographic methods to more traditional colorimetric assays. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly accurate and sensitive analytical approach for the detection and quantification of IAA. bio-protocol.org This technique is particularly valuable for analyzing IAA and its metabolites in complex biological samples, such as plant tissues. lcms.cznih.gov LC-MS/MS allows for the identification and quantification of IAA conjugates, which are important for understanding IAA homeostasis. lcms.cz The method offers low detection limits, with the ability to quantify IAA at levels as low as 1 ng/mL, and for some metabolites, detection limits can be in the picomole to femtomole range. nih.govcreative-proteomics.comtandfonline.com

In a typical LC-MS/MS analysis of IAA, the protonated molecule ([M+H]⁺) is observed at a mass-to-charge ratio (m/z) of 176.1. mdpi.com Fragmentation of this ion often results in a characteristic quinolinium ion at m/z 130. lcms.czmdpi.com Quantification is frequently performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. jabonline.in The use of heavy labeled internal standards is a common practice to ensure accuracy and precision, which can be better than 10% for standards near the detection limit. nih.govresearchgate.net This powerful technique enables the analysis of IAA from very small amounts of tissue, sometimes as little as 20 to 100 mg. nih.govtandfonline.com

Table 1: Key Parameters in LC-MS/MS Analysis of IAA

| Parameter | Description | Typical Values/Observations | References |

|---|---|---|---|

| Parent Ion (m/z) | The mass-to-charge ratio of the protonated IAA molecule. | 176.1 ([M+H]⁺) | mdpi.com |

| Fragment Ion (m/z) | Characteristic ion produced from the fragmentation of the parent ion. | 130 (quinolinium ion) | lcms.czmdpi.com |

| Detection Limit | The lowest concentration of IAA that can be reliably detected. | As low as 1 ng/mL; 0.02 to 0.1 pmol for metabolites. | nih.govcreative-proteomics.com |

| Quantification Mode | The mass spectrometry mode used for precise measurement. | Multiple Reaction Monitoring (MRM) | jabonline.in |

| Sample Size | The amount of biological material required for analysis. | 20-100 mg of tissue. | nih.govtandfonline.com |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector is a powerful and widely used technique for the separation and quantification of IAA. creative-proteomics.com This method is particularly suitable for analyzing non-volatile and thermally unstable compounds like IAA from various biological matrices. creative-proteomics.com A reversed-phase C18 column is frequently employed for the separation of IAA. researchgate.netacademicjournals.org

The detection of IAA is typically performed by monitoring its UV absorbance at specific wavelengths where it exhibits strong absorption. Common wavelengths used for detection include 254 nm, 269 nm, and 280 nm. creative-proteomics.comacademicjournals.orgmdpi.com The sensitivity of HPLC-UV methods can reach detection limits as low as 10 ng/mL. creative-proteomics.com For enhanced sensitivity and specificity, a fluorescence detector can be used, with excitation and emission wavelengths typically set around 280-282 nm and 350-360 nm, respectively. researchgate.netnih.gov The mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) with an acidic aqueous solution, such as acetic acid, to ensure good peak shape and resolution. academicjournals.orgnih.gov

Table 2: HPLC-UV Conditions for IAA Analysis

| Parameter | Typical Conditions | References |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netacademicjournals.org |

| Mobile Phase | Methanol/acetonitrile and acidified water (e.g., with acetic acid) | academicjournals.orgnih.gov |

| Detection Wavelength | 254 nm, 269 nm, or 280 nm | creative-proteomics.comacademicjournals.orgmdpi.com |

| Detection Limit | Approximately 10 ng/mL | creative-proteomics.com |

| Flow Rate | 0.8 mL/min to 1.6 mL/min | academicjournals.orgmdpi.com |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and reliable method for the detection and quantification of IAA. nih.gov This technique is particularly useful for distinguishing IAA from other structurally related indole (B1671886) compounds that may be present in a sample, such as those produced by rhizobacteria. nih.gov HPTLC can be used to precisely detect and quantify IAA in the range of 100 to 1000 ng per spot. nih.gov A key advantage of HPTLC is its ability to overcome the non-specific color development seen in colorimetric assays, providing more accurate quantification of IAA in the presence of other tryptophan derivatives. nih.gov For visualization, a mixture of ferric chloride (FeCl₃) and perchloric acid (HClO₄) can be sprayed on the plate, which reacts with indole compounds. academicjournals.org

Colorimetric Assays (e.g., Salkowski Reagent Method)

Colorimetric assays, particularly the Salkowski reagent method, are widely used for the determination of IAA concentration, especially in microbial cultures. bio-protocol.orginfobiochem.comnih.gov The Salkowski reagent is a mixture of ferric chloride (FeCl₃) and a strong acid, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄). bio-protocol.orginfobiochem.com When this reagent reacts with IAA, it produces a characteristic pink to red color. bio-protocol.orgnih.gov

The intensity of the color, which is proportional to the concentration of indole compounds, is measured spectrophotometrically at a wavelength of 530 nm or 536 nm. infobiochem.comnih.govnih.gov The reaction mixture is typically incubated in the dark for a specific period, often around 25-30 minutes, to allow for color development before the absorbance is read. bio-protocol.orginfobiochem.com This method is valued for its simplicity and speed in screening for IAA production. nih.gov

Table 3: Salkowski Reagent Method for IAA Quantification

| Component/Step | Description | References |

|---|---|---|

| Reagent Composition | 0.5 M Ferric Chloride (FeCl₃) in 35% Perchloric Acid (HClO₄) | bio-protocol.orgmdpi.com |

| Reaction | The reagent is mixed with the sample supernatant. | bio-protocol.org |

| Incubation | Typically 25-30 minutes in the dark at room temperature. | bio-protocol.orginfobiochem.com |

| Color Change | Development of a pink or red color indicates the presence of indole compounds. | bio-protocol.org |

| Measurement | Absorbance is read at 530 nm or 536 nm. | infobiochem.comnih.govnih.gov |